molecular formula C10H9NO4 B1272908 methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 202195-67-3

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No.: B1272908
CAS No.: 202195-67-3
M. Wt: 207.18 g/mol
InChI Key: WPGYGHFVLMZWHI-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Properties

IUPAC Name

methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGYGHFVLMZWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388043
Record name Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202195-67-3
Record name Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Protection

The synthesis typically begins with 3,4-difluoroaniline as the precursor. To direct regioselective cyclization, the amino group is protected using tert-butoxycarbonyl (BOC) in non-polar solvents like n-heptane at reflux temperatures (100–120°C). This step achieves both protection and ortho-directing effects critical for subsequent metalation.

Example Reaction Conditions:

  • Solvent: n-Heptane
  • Reagent: Di-tert-butyl dicarbonate (Boc₂O)
  • Yield: >90%

Ortho-Metalation and Borate Formation

Protected 3,4-difluoroaniline undergoes ortho-metalation with alkyllithium reagents (e.g., n-BuLi) at -78°C in tetrahydrofuran (THF). Trimethyl borate is then added to form an arylborate intermediate, which is oxidized with hydrogen peroxide to yield 6-amino-2,3-difluorophenol.

Critical Parameters:

  • Temperature: -78°C for metalation, 0–25°C for oxidation
  • Reagents: n-BuLi, trimethyl borate, H₂O₂
  • Yield: 89%

Methylenmalonation and Cyclization

The phenol intermediate reacts with diethyl ethoxymethylenmalonate in n-heptane under reflux to form a methylenmalonate adduct. Subsequent cyclization via epoxide opening (e.g., propylene oxide) in the presence of Lewis acids (e.g., BF₃·OEt₂) generates the benzoxazine core.

Cyclization Conditions:

  • Catalyst: Boron trifluoride diethyl etherate
  • Solvent: THF
  • Yield: 65–81%

Hydrolysis and Esterification

The cyclized product undergoes acid hydrolysis to yield the carboxylic acid derivative, followed by esterification with methanol under acidic conditions to produce the final methyl ester.

Key Data:

Step Reagent Temperature Yield
Hydrolysis HCl (10%) Reflux 75%
Esterification MeOH, H₂SO₄ 60°C 85%

One-Pot N-Alkylation/C-Alkylation Strategy

Nucleophilic N-Alkylation

A modern approach involves reacting ethyl 2-oxo-2H-benzo[b]oxazine-3-carboxylate with organozinc reagents (e.g., Me₂Zn or Et₂Zn) in dichloromethane at 0°C. This step introduces alkyl groups at the nitrogen atom, forming a zinc-enolate intermediate.

Optimized Conditions:

  • Solvent: CH₂Cl₂
  • Reagent: Me₂Zn (2 equiv)
  • Yield: 66%

Electrophilic Trapping of the Enolate

The enolate is trapped with electrophiles (e.g., benzyl bromide or allyl bromide) to install substituents at the C3 position, yielding tetrasubstituted benzoxazinones in a single pot.

Representative Data:

Electrophile Yield
Benzyl bromide 51%
Allyl bromide 67%

Transesterification

Quenching the reaction with methanol induces transesterification, directly yielding the methyl ester without separate hydrolysis steps.

Advantages:

  • Eliminates need for acidic hydrolysis
  • Yield: 56%

Comparative Analysis of Methods

Classical vs. One-Pot Synthesis

Parameter Classical Method One-Pot Method
Steps 7–9 2–3
Yield 60–85% 37–72%
Catalysts Lewis acids (BF₃·OEt₂) Organozinc reagents
Scalability Industrial-scale feasible Lab-scale optimized
Enantioselectivity Achieved via chiral epoxides Not reported

Challenges and Solutions

  • Regioselectivity: Classical methods require careful ortho-directing groups (BOC) to ensure correct cyclization.
  • Sensitivity: Organozinc reagents demand anhydrous conditions and low temperatures.
  • Purification: Column chromatography (hexane/ethyl acetate) is critical for isolating intermediates.

Industrial-Scale Considerations

The patent method highlights continuous flow processes for large-scale production, emphasizing automated temperature control (40–120°C) and catalyst recycling. Key metrics include:

  • Purity: >97% via recrystallization (ethanol/ether)
  • Throughput: 10–20 kg/batch

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has shown potential as a pharmacological agent due to its structural similarity to biologically active compounds.

Key Findings:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
StudyOrganismActivity
E. coliInhibitory
S. aureusEffective

Material Science

In material science, this compound is utilized in the development of advanced polymers and coatings.

Applications:

  • Polymer Synthesis : The compound can act as a monomer in the production of thermosetting resins, contributing to materials with enhanced thermal stability and mechanical strength.
PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced

Agricultural Chemistry

Recent research has explored the use of this compound in agrochemical formulations.

Findings:

  • Pesticidal Properties : Preliminary studies suggest that this compound can serve as a natural pesticide or herbicide, potentially reducing reliance on synthetic chemicals in agriculture.

Case Study 1: Antimicrobial Efficacy

A study conducted by demonstrated that methyl 3-oxo-3,4-dihydro-2H-benzoxazine derivatives exhibited potent antimicrobial activity against multidrug-resistant strains of bacteria. The research highlighted the compound's potential for developing new antibiotics.

Case Study 2: Polymer Development

Research published in explored the incorporation of methyl 3-oxo derivatives into polymer matrices. The resulting materials displayed superior mechanical properties compared to traditional polymers, suggesting applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxo and ester functional groups make it versatile for various synthetic transformations and applications .

Biological Activity

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS Number: 202195-67-3) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₉NO₄
  • Molecular Weight : 207.185 g/mol
  • Melting Point : 183–185 °C
  • Chemical Structure : The compound features a benzoxazine ring, which is known for its diverse biological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including condensation reactions and cyclization processes involving substituted phenols and carboxylic acids.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

  • Antibacterial Effects : The compound has shown activity against various bacterial strains. In one study, it was tested against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated moderate to significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 8 mm to 15 mm depending on the concentration used .
  • Antifungal Activity : In addition to its antibacterial properties, this compound demonstrated antifungal activity against Candida albicans. The percentage inhibition was noted to be around 21% at a concentration of 32 µg/mL .

Antiviral Activity

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives have been investigated for their potential as antiviral agents. In particular:

  • HIV Integrase Inhibition : A series of derivatives based on the benzoxazine scaffold were evaluated for their ability to inhibit HIV integrase. Some derivatives exhibited promising EC50 values in the low micromolar range (e.g., EC50 = 75 µM), indicating their potential as anti-HIV agents .

The biological activity of this compound is believed to be linked to its ability to interact with key enzymes involved in microbial metabolism and viral replication. The molecular modeling studies suggest that these compounds can effectively bind to target sites similar to known inhibitors, thereby disrupting normal biological processes .

Case Studies

Several case studies have documented the efficacy of methyl 3-oxo derivatives in various biological assays:

  • Study on Antimicrobial Efficacy : A detailed investigation into the antimicrobial properties revealed that compounds with specific substituents on the benzoxazine ring exhibited enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Antiviral Screening : In a screening study focused on HIV integrase inhibitors, derivatives were synthesized and tested for their antiviral efficacy. One derivative demonstrated significant inhibitory effects at concentrations that were well-tolerated in cellular assays .

Summary Table of Biological Activities

Activity TypeTarget Organisms/PathogensObserved EffectsReference
AntibacterialStaphylococcus aureusModerate inhibition (up to 15 mm)
AntifungalCandida albicansInhibition ~21%
AntiviralHIVEC50 = 75 µM

Q & A

What are the established synthetic routes for methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate?

Level: Basic
Methodological Answer:
The compound is typically synthesized via condensation reactions involving o-aminophenol derivatives and carbonyl-containing reagents. A one-pot synthesis method reported by Shridhar et al. (1985) involves reacting substituted phenols with N,N-dimethylolamines under microwave irradiation or solvent-free conditions to form the benzoxazine core . Key steps include cyclization and esterification. For example, methyl ester formation can be achieved using methanol in the presence of acid catalysts. Characterization via 1H^1H NMR (e.g., δ 3.86 ppm for methoxy groups) and IR (C=O stretch at ~1700 cm1^{-1}) is critical for verifying structural integrity .

How can reaction conditions be optimized to improve the yield of this compound?

Level: Advanced
Methodological Answer:
Optimization requires systematic variation of catalysts, solvents, and temperature. For instance:

  • Catalysts: Lewis acids like BF3_3-etherate (used in cyclization reactions of similar compounds) enhance reaction rates and yields .
  • Solvents: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while solvent-free conditions reduce side reactions .
  • Temperature: Microwave-assisted synthesis (40–60°C) reduces reaction time from hours to minutes compared to conventional heating .
    Design a factorial experiment to test these variables, using HPLC or GC-MS to quantify yield and purity at each step .

What analytical techniques are critical for characterizing this benzoxazine derivative?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., methoxy protons at δ 3.3–3.9 ppm, carbonyl carbons at ~165–170 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., C10_{10}H9_9NO4_4, expected m/z 223.05) .
  • X-ray Crystallography: Resolves crystal packing and stereochemistry, as demonstrated for structurally similar 6-chloro-2H-1,4-benzoxazin-3(4H)-one .
  • HPLC: Monitors purity (>95% recommended for pharmacological assays) .

How can researchers resolve contradictions in reported bioactivity data?

Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in:

  • Purity: Impurities (e.g., unreacted starting materials) can skew bioassay results. Use preparative HPLC to isolate the compound (>99% purity) .
  • Assay Conditions: Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs. For example, Akhter et al. (2011) reported antimicrobial activity using agar diffusion, but variations in bacterial strains or inoculum size require controlled replication .
  • Structural Analogues: Confirm the exact substituent positions (e.g., 3-oxo vs. 4-oxo isomers) via 1H^1H-1H^1H COSY NMR to rule out isomeric contamination .

What structural modifications enhance pharmacological activity in benzoxazine derivatives?

Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:

  • Electron-Withdrawing Groups: Substitutions at the 6-position (e.g., Cl, NO2_2) enhance antimicrobial potency by increasing electrophilicity .
  • Ester vs. Carboxylic Acid: Methyl esters improve bioavailability compared to free acids, as seen in anti-inflammatory assays .
  • Heterocyclic Fusion: Adding pyridine or triazine rings (e.g., in ) can modulate selectivity for enzyme targets .
    Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase or COX-2 .

How should stability studies be designed for this compound under varying storage conditions?

Level: Advanced
Methodological Answer:

  • Thermal Stability: Conduct accelerated degradation studies at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis of the ester group) .
  • Photostability: Expose to UV light (320–400 nm) and analyze spectral changes using UV-Vis spectroscopy .
  • pH Stability: Incubate in buffers (pH 1–13) and quantify degradation kinetics. The 3-oxo group is prone to hydrolysis under alkaline conditions .

How can computational chemistry aid in understanding reaction mechanisms?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for cyclization steps to identify rate-limiting stages. Gaussian 09 with B3LYP/6-31G* basis sets is commonly used .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMF vs. toluene) to optimize solvent choice .
  • QSAR Models: Predict logP and solubility using descriptors like molar refractivity and topological surface area .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Level: Advanced
Methodological Answer:

  • Purification: Replace column chromatography with recrystallization or distillation for large-scale runs. For example, use ethanol/water mixtures for crystallization .
  • Safety: Assess exothermicity via DSC (Differential Scanning Calorimetry) to prevent thermal runaway during scale-up .
  • Cost-Efficiency: Compare bulk prices of reagents (e.g., 4-methoxyphenol at $50/g vs. cheaper alternatives) while maintaining yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
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Reactant of Route 2
methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

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